molecular formula C19H12FN3O4S B2800149 N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide CAS No. 922658-89-7

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No. B2800149
CAS RN: 922658-89-7
M. Wt: 397.38
InChI Key: XQHSDTGMQCPNSA-UHFFFAOYSA-N
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Description

Benzothiazole derivatives have been studied extensively due to their diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of benzothiazole derivatives often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, N-phenyl anthranilic acid was used in one study . The resulting intermediate compounds were then treated with other reagents to yield the final derivatives .


Molecular Structure Analysis

The structure of benzothiazole derivatives is typically analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives can vary depending on the specific compounds being synthesized .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined through various methods, including NMR and IR spectroscopy .

Scientific Research Applications

Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives

Thiazole derivatives, including compounds structurally related to N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide, have been extensively studied due to their diverse chemical activities and potential biological applications. These compounds exhibit a wide range of biological activities, such as antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory effects. The synthesis methods often involve EDC-HOBt coupling in DMF, yielding various carboxamide derivatives with significant antimicrobial activities against both Gram-positive and Gram-negative bacteria (Mhaske et al., 2011).

Antileishmanial Activity of Thiadiazol-2-amines

Compounds with the nitrofuran moiety have shown promising antileishmanial activity. A series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amines containing N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl] moieties were synthesized and evaluated for their in vitro activity against Leishmania major. Several compounds in this series exhibited significant activity, highlighting the potential of structurally related compounds for developing new antileishmanial treatments (Tahghighi et al., 2012).

Anti-Helicobacter pylori Activity of Thiadiazole Derivatives

A new series of 2-[(substituted benzyl)thio]-5-(5-nitro-2-furyl)-1,3,4-thiadiazoles was synthesized, showing significant inhibitory activity against Helicobacter pylori, surpassing the standard drug metronidazole in some cases. This suggests the potential of N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide and related compounds in treating infections caused by H. pylori (Mohammadhosseini et al., 2009).

Antibacterial and Anticancer Agents

Research has focused on the design and synthesis of novel compounds for antibacterial and anticancer applications, demonstrating the versatility of thiazole and furan derivatives in addressing various diseases. For instance, thiazole-aminopiperidine hybrids were synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising activity against tuberculosis (Jeankumar et al., 2013).

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities . Future research may involve the design and development of new benzothiazole derivatives with improved efficacy and lesser side effects .

properties

IUPAC Name

N-benzyl-N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O4S/c20-13-7-4-8-15-17(13)21-19(28-15)22(11-12-5-2-1-3-6-12)18(24)14-9-10-16(27-14)23(25)26/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHSDTGMQCPNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(O4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)-5-nitrofuran-2-carboxamide

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